4-Fluoro-1-naphthylmagnesium bromide

Übersicht

Beschreibung

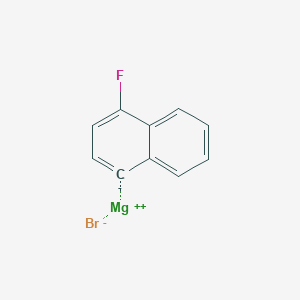

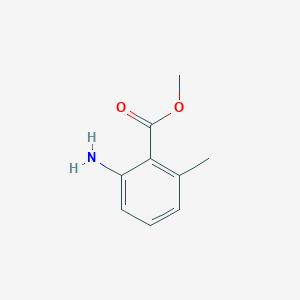

4-Fluoro-1-naphthylmagnesium bromide is a chemical compound with the molecular formula C10H6BrFMg and a molecular weight of 249.36 g/mol . It is used in various chemical applications .

Synthesis Analysis

1-Naphthylmagnesium bromide can be used to prepare unsymmetrical chiral diene ligands, which are applicable in asymmetric transformation reactions . It can also be used as a starting material in the synthesis of methyl (2 Z,4 E)-2-methylsulfanyl-5- (1-naphthyl)-4-nitro-2,4-pentadienoate, a naphthylnitrobutadiene based anti-proliferative compound .Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-naphthylmagnesium bromide is complex and involves several atoms including carbon, hydrogen, bromine, fluorine, and magnesium .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-Fluoro-1-naphthylmagnesium bromide is a useful intermediate in organic synthesis. One notable application is in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. However, traditional synthesis methods for this intermediate are limited due to the use of expensive and hazardous materials, leading to the development of more practical and large-scale methods (Qiu et al., 2009).

Fluorinated Compounds in Liquid Crystals

The influence of fluorine substituents on the properties of organic compounds, including liquid crystals, is profound. Fluorinated liquid crystals show remarkable modifications in their physical properties, such as melting point, mesophase morphology, transition temperatures, and dielectric anisotropy, due to the steric effect and high polarity of the fluoro substituent. These properties are critical for the application of liquid crystals in display technologies and other commercial applications (Hird, 2007).

Radiative Decay Engineering in Biochemistry

4-Fluoro-1-naphthylmagnesium bromide can be part of compounds used in radiative decay engineering (RDE), a process that involves modifying the emission of fluorophores by changing their radiative decay rates. This modification impacts the intensity and distribution of radiation, which can be useful in biochemical applications, such as increasing the emission from "nonfluorescent" molecules or enhancing the photostability of fluorophores (Lakowicz, 2001).

Applications in Fluorescent Chemosensors

Compounds containing 4-Fluoro-1-naphthylmagnesium bromide can be used in the development of fluorescent chemosensors. These chemosensors, based on 4-Methyl-2,6-diformylphenol (DFP), have demonstrated high selectivity and sensitivity for detecting various analytes, including metal ions, anions, neutral molecules, and specific pH regions. The presence of fluorophoric platforms, such as those involving 4-Fluoro-1-naphthylmagnesium bromide, provides the opportunity to modulate sensing selectivity and sensitivity for different applications (Roy, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

magnesium;4-fluoro-1H-naphthalen-1-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHXHXHKIRQWFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[C-]=CC=C2F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-naphthylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)

![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)